(E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide
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Overview
Description
(E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide is an organic compound that features a nitro-substituted thiophene ring and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Moiety: This can be achieved by reacting (E)-3-(5-nitrothiophen-2-yl)acrylic acid with m-toluidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Formation of nitro-substituted thiophene derivatives.
Reduction: Formation of amino-substituted thiophene derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
(E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors, conductive polymers, and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA, leading to its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the acrylamide moiety can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
(E)-3-(5-nitrothiophen-2-yl)-N-phenylacrylamide: Similar structure but with a phenyl group instead of an m-tolyl group.
(E)-3-(5-nitrothiophen-2-yl)-N-(p-tolyl)acrylamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.
(E)-3-(5-nitrothiophen-2-yl)-N-(o-tolyl)acrylamide: Similar structure but with an o-tolyl group instead of an m-tolyl group.
Uniqueness: (E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to its analogs. The position of the methyl group in the m-tolyl moiety can affect the compound’s steric and electronic characteristics, leading to differences in its behavior in various applications.
Properties
IUPAC Name |
(E)-N-(3-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10-3-2-4-11(9-10)15-13(17)7-5-12-6-8-14(20-12)16(18)19/h2-9H,1H3,(H,15,17)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERPUUFEUUWZFJ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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